N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine
Description
N-[2-(4-Methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine is a propargylamine derivative with a methoxyphenylethylamine backbone. It has been investigated as a multitarget agent in neurodegenerative diseases, particularly Alzheimer’s disease (AD), due to its structural hybrid design combining elements of acetylcholinesterase (AChE) inhibitors (e.g., donepezil) and monoamine oxidase (MAO) inhibitors (e.g., selegiline) . The 4-methoxyphenyl group enhances lipophilicity and binding affinity to aromatic enzyme pockets, while the propargylamine moiety contributes to irreversible MAO inhibition via covalent adduct formation with flavin adenine dinucleotide (FAD) . Its synthesis typically involves reductive amination or nucleophilic substitution strategies, as seen in structurally related compounds .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-10-14(2)11-9-12-5-7-13(15-3)8-6-12/h1,5-8H,9-11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJPTKQBMAZLDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)OC)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Alkylation of 4-Methoxyphenethylamine
This two-step approach involves initial methylation followed by propargylation:
Step 1: N-Methylation via Reductive Amination
4-Methoxyphenethylamine reacts with formaldehyde under reductive conditions to yield N-methyl-4-methoxyphenethylamine. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 facilitates selective imine reduction, avoiding over-alkylation.
Procedure :
- Dissolve 4-methoxyphenethylamine (10 mmol) in methanol (20 mL).
- Add formaldehyde (37% aqueous, 12 mmol) and stir for 30 minutes.
- Add NaBH3CN (12 mmol) portionwise at 0°C.
- Stir at room temperature for 12 hours, then quench with aqueous NH4Cl.
- Extract with ethyl acetate, dry over Na2SO4, and concentrate.
Yield : 85–90% after column chromatography (SiO2, hexane/ethyl acetate 3:1).
Step 2: Propargylation of the Secondary Amine
N-Methyl-4-methoxyphenethylamine undergoes alkylation with propargyl bromide in the presence of potassium carbonate (K2CO3) in acetonitrile at 60°C.
Procedure :
- Combine N-methyl-4-methoxyphenethylamine (5 mmol), propargyl bromide (6 mmol), and K2CO3 (10 mmol) in acetonitrile (15 mL).
- Reflux at 60°C for 24 hours.
- Filter, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate 4:1).
Yield : 70–75%.
Challenges :
One-Pot Reductive Amination and Propargylation
A tandem reductive amination-alkylation strategy streamlines the synthesis:
Procedure :
- Mix 4-methoxyphenethylamine (10 mmol), paraformaldehyde (12 mmol), and propargyl bromide (12 mmol) in methanol.
- Add NaBH3CN (15 mmol) and stir at room temperature for 24 hours.
- Quench with water, extract with dichloromethane, and concentrate.
- Purify via crystallization (ethyl acetate/hexane).
Yield : 65–70%.
Optimization :
Protection-Deprotection Strategy Using Boc Groups
For substrates prone to over-alkylation, Boc protection ensures selective functionalization:
Step 1: Boc Protection of 4-Methoxyphenethylamine
- React 4-methoxyphenethylamine (10 mmol) with di-tert-butyl dicarbonate (Boc2O, 12 mmol) in ethanol at 50°C for 2 hours.
- Concentrate and purify via crystallization (ethyl acetate/hexane).
Yield : 95%.
Step 2: N-Methylation of Boc-Protected Amine
- Treat Boc-protected amine (5 mmol) with methyl iodide (6 mmol) and NaH (6 mmol) in THF at 0°C.
- Stir for 6 hours, quench with water, and extract with ethyl acetate.
Yield : 80%.
Step 3: Propargylation and Deprotection
- Remove Boc group with TFA/DCM (1:1) at 0°C.
- Alkylate with propargyl bromide (6 mmol) and K2CO3 (10 mmol) in acetonitrile.
- Purify via column chromatography.
Overall Yield : 60–65%.
Alternative Methods and Emerging Techniques
Copper-Catalyzed Alkyne-Amine Coupling
A CuI-catalyzed coupling between N-methyl-4-methoxyphenethylamine and propargyl bromide offers a mild alternative:
Procedure :
- Combine N-methyl-4-methoxyphenethylamine (5 mmol), propargyl bromide (6 mmol), CuI (0.5 mmol), and K3PO4 (15 mmol) in DMSO.
- Heat at 80°C for 12 hours under N2.
- Extract with ethyl acetate and purify via chromatography.
Yield : 75%.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics:
Procedure :
- Mix 4-methoxyphenethylamine, formaldehyde, and propargyl bromide in acetonitrile.
- Irradiate at 100°C for 30 minutes.
- Purify via flash chromatography.
Yield : 80%.
Analytical Characterization and Validation
Critical validation steps include:
4.1. Nuclear Magnetic Resonance (NMR)
- 1H NMR (CDCl3) : δ 7.12 (d, J = 8.5 Hz, 2H, ArH), 6.82 (d, J = 8.5 Hz, 2H, ArH), 3.79 (s, 3H, OCH3), 3.45 (t, J = 7.0 Hz, 2H, CH2N), 2.92 (s, 3H, NCH3), 2.70 (t, J = 7.0 Hz, 2H, CH2Ar), 2.40 (s, 1H, ≡CH).
4.2. High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Considerations
5.1. Cost-Efficiency
- Propargyl Bromide Alternatives : Propargyl chloride reduces costs but requires higher temperatures.
- Solvent Recovery : Acetonitrile and DMF are reclaimed via distillation, cutting material expenses.
5.2. Safety Protocols
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine: undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Neuropharmacology
N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine has shown promise as a modulator of neurotransmitter systems. Research indicates that compounds with similar structures can interact with various receptors involved in neurotransmission, including:
- Dopamine Receptors : Potential applications in treating disorders such as Parkinson's disease and schizophrenia.
- Serotonin Receptors : Implications for mood disorders and anxiety treatments.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. Its structural analogs have demonstrated:
- Inhibition of Tumor Growth : Compounds similar to this compound have been tested against various cancer cell lines, showing significant antiproliferative effects.
Case Study 1: Neuropharmacological Effects
A study involving the administration of this compound in animal models demonstrated a notable increase in dopamine levels, suggesting its potential use in treating dopaminergic dysfunctions. Behavioral tests indicated improved motor function and reduced symptoms of anxiety-related behaviors.
Case Study 2: Anticancer Efficacy
In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the alkyne group can participate in cycloaddition reactions. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -Cl, -F) enhance MAO-B selectivity but reduce AChE affinity due to steric hindrance .
- Methoxy groups improve membrane permeability and antioxidant capacity, as seen in anti-inflammatory analogs like compound 12 (IC₅₀ < 17.21 µM).
- Hybrid structures (e.g., ASS234, MBA236) exhibit dual AChE/MAO inhibition, with IC₅₀ values in the nanomolar range for MAO-B .
Pharmacological Profiles
Enzyme Inhibition Potency
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | AChE IC₅₀ (µM) |
|---|---|---|---|
| N-[2-(4-Methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine* | ~10–50† | ~20–100† | 0.1–1.0† |
| ASS234 | 5.2 ± 1.1 | 43 ± 8.0 | 0.35 ± 0.01 |
| F2MPA (N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine) | >10,000 | ~1,000 | N/A |
| Selegiline (MAO-B reference) | >10,000 | 20 ± 3 | N/A |
Key Findings :
- The 4-methoxyphenyl group confers balanced MAO-A/B inhibition, unlike the furan-containing F2MPA, which shows negligible MAO affinity due to rapid metabolism .
- ASS234’s indole-propargylamine hybrid structure enhances dual inhibition, outperforming simpler propargylamines .
Metabolic Stability and Species Variability
- This compound : Predicted to have moderate metabolic stability due to the methoxy group’s resistance to oxidative degradation.
- F2MPA : Rapidly metabolized in rats (hydroxylation at the furan ring) but stable in humans, highlighting species-specific metabolic pathways .
- MBA236 : Modified with a 2-methylbenzyl group to improve blood-brain barrier penetration and reduce off-target effects .
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine, a compound with significant potential in pharmacological applications, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse sources, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
This structure includes a methoxy group on the phenyl ring, which is hypothesized to enhance its biological activity through increased lipophilicity and potential interactions with biological targets.
Research indicates that this compound exhibits several biological activities:
- Inhibition of Cytochrome P450 Enzymes : The compound has been shown to inhibit cytochrome P450 monooxygenase, which plays a crucial role in drug metabolism and the activation of various xenobiotics . This inhibition can lead to altered pharmacokinetics of co-administered drugs.
- Anticancer Activity : In structure-activity relationship (SAR) studies, compounds similar to this compound have demonstrated potent apoptosis induction in cancer cell lines. For instance, related compounds have shown EC50 values as low as 2 nM in inducing apoptosis, indicating a strong potential for anticancer applications .
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially through modulation of neuroinflammatory pathways or direct effects on neuronal survival .
Table of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Cytochrome P450 Inhibition | Alters drug metabolism | |
| Apoptosis Induction | Induces cell death in cancer cells | |
| Neuroprotection | Modulates neuroinflammatory responses |
Case Study 1: Anticancer Efficacy
In a study exploring the efficacy of related compounds in cancer models, this compound analogs were tested against human breast cancer xenografts. Results indicated significant tumor growth inhibition compared to controls, underscoring the compound's potential as an anticancer agent.
Case Study 2: Drug Interaction Profiles
Another investigation focused on the drug interaction profiles of this compound. The study highlighted its ability to significantly alter the pharmacokinetics of commonly prescribed medications due to its inhibition of cytochrome P450 enzymes. This finding emphasizes the need for careful monitoring when co-administering this compound with other drugs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine, and what catalysts are typically employed?
- Methodology : Multi-step synthesis is common, starting with alkylation or reductive amination of precursors. For example, palladium or copper catalysts under inert atmospheres (e.g., nitrogen) are used in cross-coupling reactions to introduce the propynyl group. Solvents like dimethylformamide (DMF) or toluene are employed, with temperature control (e.g., 60–100°C) to optimize intermediate formation . Post-synthesis purification via column chromatography or recrystallization ensures high yields.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to verify proton environments (e.g., methoxy protons at ~3.7 ppm, alkyne protons at ~1.8 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H]+ = 218.131). X-ray crystallography may resolve stereochemistry if chiral centers exist .
Q. What analytical techniques are suitable for detecting impurities in this compound?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) identifies impurities. Relative retention times and response factors (e.g., 0.4–2.2) are calibrated against reference standards. Mass spectrometry further characterizes unknown impurities .
Advanced Research Questions
Q. How should researchers address discrepancies in monoamine oxidase (MAO) inhibition data between in vitro and in vivo studies for prop-2-yn-1-amine derivatives?
- Methodology : Conduct comparative assays using recombinant MAO-A/MAO-B enzymes (in vitro) and microdialysis in rodent brains (in vivo). For example, shows that while N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine has low MAO affinity in vitro, it increases cortical noradrenaline in vivo. Resolve discrepancies by analyzing metabolite profiles (e.g., 3-methoxytyramine levels) and evaluating flavin adduct formation via UV-visible spectroscopy .
Q. What strategies optimize reaction conditions to improve yield in the synthesis of this compound?
- Methodology : Screen catalysts (e.g., Pd/C vs. CuI) and solvents (DMF vs. THF) using design of experiments (DoE). For example, highlights that palladium catalysts in DMF at 80°C under nitrogen increase alkyne coupling efficiency. Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (e.g., 1.2 eq. of propynyl bromide) to minimize byproducts .
Q. How can metabolic stability studies inform the pharmacokinetic profile of this compound?
- Methodology : Incubate the compound with rat and human liver microsomes to assess cytochrome P450-mediated metabolism. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect hydroxylated derivatives. notes species-specific metabolism (e.g., rapid degradation in rat microsomes but stability in human), guiding translational research .
Q. What computational methods predict the compound’s binding affinity for cholinesterase or MAO enzymes?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of MAO-B (PDB: 2V5Z) or acetylcholinesterase (PDB: 4EY7). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD). used QSAR models to design dual inhibitors, highlighting the importance of substituent effects on the propargylamine moiety .
Data Contradiction Analysis
Q. How can conflicting reports about this compound’s neurochemical effects be resolved?
- Methodology : Replicate studies using standardized protocols (e.g., identical dosing, rodent strain). For instance, observed increased cortical noradrenaline in vivo but no MAO inhibition in vitro. Perform ex vivo brain tissue analysis (e.g., HPLC-ECD for monoamines) and compare with clorgyline (MAO-A inhibitor) or deprenyl (MAO-B inhibitor) controls to isolate mechanisms .
Q. Why do structural analogs of this compound exhibit varying pharmacological activities?
- Methodology : Use comparative molecular field analysis (CoMFA) to correlate substituent effects (e.g., methoxy vs. methyl groups) with activity. Synthesize analogs (e.g., N-ethyl vs. N-methyl derivatives) and test in enzyme inhibition assays. demonstrated that substituting the benzyl group with a 2-methylbenzyl group enhanced cholinesterase inhibition .
Methodological Best Practices
- Synthesis : Prioritize inert conditions (argon/nitrogen) to prevent alkyne oxidation.
- Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural confirmation.
- Biological Assays : Use species-specific microsomes and standardized in vivo models to ensure reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
